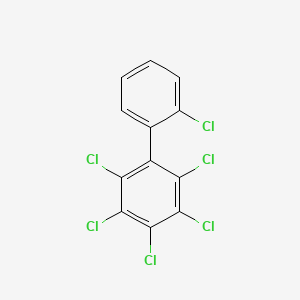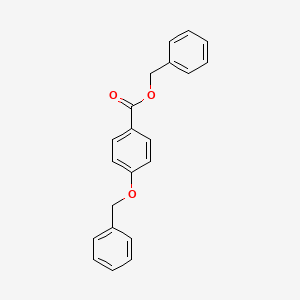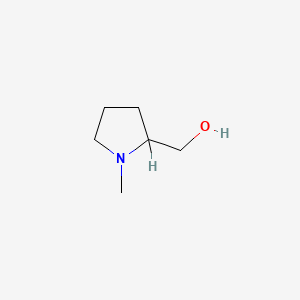
(1-méthylpyrrolidin-2-yl)méthanol
Vue d'ensemble
Description
The compound "1-Methylpyrrolidine-2-methanol" is related to a class of organic compounds known as pyrrolidines, which are characterized by a five-membered ring containing one nitrogen atom. The specific structure of "1-Methylpyrrolidine-2-methanol" includes a methyl group attached to the nitrogen atom and a methanol group attached to the carbon adjacent to the nitrogen, which is the second carbon in the ring structure. This compound is of interest due to its potential applications in polymer synthesis, as a ligand in metal chelates, and as a structure-directing agent in the synthesis of microporous materials .
Synthesis Analysis
The synthesis of related pyrrolidine compounds has been demonstrated through various methods. For instance, anionic polymerization was used to synthesize an optically active polymer from a derivative of 1-methylpyrrolidine, which exhibited reversible helix transitions in methanol solutions containing an acid . Another approach involved the electrochemical synthesis of metal chelates using a Schiff base ligand, where methanol acted as an adduct in the case of copper(II) complexes . Additionally, a chiral structure-directing agent with a similar pyrrolidine structure was synthesized and used to direct the crystallization of microporous aluminophosphates .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be quite complex, with the potential for stereoisomerism and the formation of helical conformations. The optically active polymer mentioned earlier is an example of a compound with a helical conformation, which can undergo transitions in response to environmental changes . The crystal structure of related compounds, such as those formed from metal chelates, can be elucidated using X-ray diffraction, revealing how ligands like methanol or 2-aminopyridine bind to the metal center .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The reversible helix-helix transition of the synthesized polymer indicates that the compound can undergo conformational changes under specific conditions . The electrochemical synthesis of metal chelates demonstrates the ability of pyrrolidine derivatives to form complexes with metals, which can be useful in catalysis and material science . Furthermore, the use of a pyrrolidine-based structure-directing agent in the synthesis of microporous materials suggests that these compounds can influence the formation of complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as "1-Methylpyrrolidine-2-methanol," are influenced by their molecular structure. The presence of a methanol group can contribute to the solubility of the compound in polar solvents and may facilitate hydrogen bonding. The optically active nature of some pyrrolidine derivatives indicates that they can have specific interactions with polarized light, which is important in applications such as chiral chromatography or asymmetric synthesis . The ability to form stable complexes with metals also points to potential applications in coordination chemistry . The synthesis of microporous materials using a pyrrolidine derivative as a structure-directing agent highlights the compound's utility in influencing the porosity and structure of materials, which can be crucial for catalytic applications .
Applications De Recherche Scientifique
Synthèse Chimique
“(1-méthylpyrrolidin-2-yl)méthanol” est utilisé dans divers domaines de la synthèse chimique . Il peut servir de précurseur pour les ligands phosphines utilisés dans les réactions de couplage croisé asymétrique de Grignard .
Science des Matériaux
Dans le domaine de la science des matériaux, ce composé peut être utilisé dans la synthèse de nouveaux matériaux . Ses propriétés uniques peuvent contribuer au développement de matériaux innovants présentant des caractéristiques améliorées.
Chromatographie
“this compound” peut être utilisé en chromatographie, une technique de laboratoire pour la séparation des mélanges . Ses propriétés peuvent améliorer le processus de séparation, conduisant à des résultats plus précis.
Recherche Analytique
Ce composé peut également être utilisé dans la recherche analytique . Il peut servir de réactif ou de standard dans diverses méthodes analytiques, contribuant à la précision et à la fiabilité des résultats.
Recherche en Sciences de la Vie
Dans la recherche en sciences de la vie, “this compound” peut être utilisé dans l'étude des processus biologiques . Ses interactions avec les molécules biologiques peuvent fournir des informations précieuses sur ces processus.
Agent de Surface
“this compound” est utilisé comme agent de surface . Il appartient à la classe des agents de surface gemini qui ont un centre chiral dans la molécule . Cela le rend utile dans diverses applications où la tension superficielle joue un rôle crucial.
Mécanisme D'action
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Orientations Futures
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp ³ -hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Propriétés
IUPAC Name |
(1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952956 | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3554-65-2, 30727-24-3, 34381-71-0 | |
| Record name | 1-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-1-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Methylpyrrolidine-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034381710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3554-65-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Methylpyrrolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-1-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.724 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (1-Methylpyrrolidin-2-yl)methanol a valuable tool in asymmetric synthesis?
A: (1-Methylpyrrolidin-2-yl)methanol, particularly its (S)-enantiomer, serves as a highly effective chiral catalyst for a variety of enantioselective reactions. Its structure allows for the formation of well-defined chiral environments, which is crucial for controlling the stereochemical outcome of reactions. [, ].
Q2: What types of reactions are effectively catalyzed by (1-Methylpyrrolidin-2-yl)methanol?
A: Research has demonstrated the successful application of (1-Methylpyrrolidin-2-yl)methanol in catalyzing enantioselective additions of organozinc reagents to aldehydes. This includes reactions with a wide range of aldehydes, including aliphatic, aromatic, and heteroaromatic aldehydes, leading to the formation of chiral secondary alcohols with high enantiomeric excesses. [, , , , , ].
Q3: Can you provide a specific example of (1-Methylpyrrolidin-2-yl)methanol's catalytic efficiency?
A: A compelling example is the catalytic asymmetric synthesis of protected D-erythro-(2S,3R)-sphingosine. This was achieved through the diastereoselective pentadec-1-enylation of tert-butyl (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate with pentadec-1-enyl(ethyl)zinc, utilizing (R)-diphenyl(1-methylpyrrolidin-2-yl)methanol as the chiral catalyst. [].
Q4: Beyond aldehydes, are there other substrates where (1-Methylpyrrolidin-2-yl)methanol demonstrates catalytic activity?
A: Yes, (1-Methylpyrrolidin-2-yl)methanol has also proven effective in catalyzing the enantioselective addition of dialkylzinc reagents to alkynyl aldehydes. This reaction pathway offers a valuable route to optically active sec-alkynyl alcohols. [].
Q5: What is the significance of achieving high enantiomeric excesses in these reactions?
A: High enantiomeric excesses are paramount in the synthesis of chiral compounds, particularly for pharmaceutical applications. Since enantiomers of a chiral molecule can exhibit different biological activities, obtaining the desired enantiomer with high purity is crucial for drug efficacy and safety. [, ].
Q6: Does the structure of (1-Methylpyrrolidin-2-yl)methanol offer any insights into its catalytic activity?
A: The presence of both a nitrogen atom and a hydroxyl group within the pyrrolidine ring of (1-Methylpyrrolidin-2-yl)methanol plays a significant role in its catalytic behavior. These functional groups can coordinate with metal centers, such as zinc in dialkylzinc reagents, facilitating the formation of organized transition states that lead to enantioselective product formation. [, ].
Q7: Has there been any investigation into the impact of modifying the structure of (1-Methylpyrrolidin-2-yl)methanol on its catalytic activity?
A7: While the provided research focuses primarily on (1-Methylpyrrolidin-2-yl)methanol itself, exploring the structure-activity relationship by modifying its substituents could unveil valuable information. Such studies could potentially lead to the development of even more efficient and selective catalysts for asymmetric synthesis.
Q8: What are the broader implications of using (1-Methylpyrrolidin-2-yl)methanol as a chiral catalyst?
A: The successful application of (1-Methylpyrrolidin-2-yl)methanol in asymmetric synthesis contributes significantly to the development of more efficient and sustainable synthetic routes for chiral compounds. This has implications for various fields, including pharmaceuticals, agrochemicals, and materials science, where the demand for enantiomerically pure compounds continues to rise. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



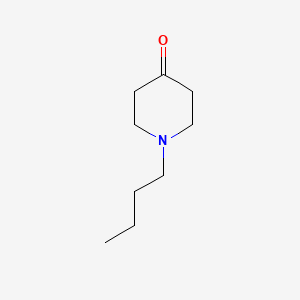
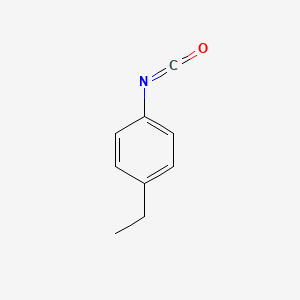
![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)
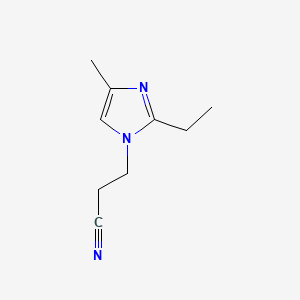
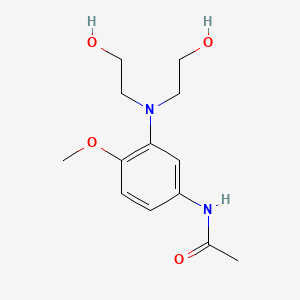

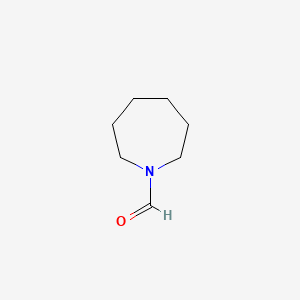
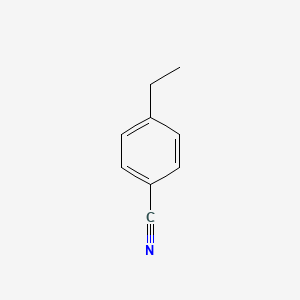
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B1329636.png)
